N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide
Description
N-(5-Chloropyridin-2-YL)-2-({5-methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butanamide is a synthetic small molecule featuring a triazinoindole core fused with a pyridine ring. The structure includes a 5-methyl substituent on the triazinoindole moiety, a sulfanyl-linked butanamide chain, and a 5-chloropyridin-2-yl group as the terminal amide substituent (Fig. 1). This compound belongs to a class of molecules designed for targeted protein interactions, particularly in kinase or bacterial quorum-sensing inhibition research .
Properties
CAS No. |
312531-89-8 |
|---|---|
Molecular Formula |
C19H17ClN6OS |
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
InChI |
InChI=1S/C19H17ClN6OS/c1-3-14(18(27)22-15-9-8-11(20)10-21-15)28-19-23-17-16(24-25-19)12-6-4-5-7-13(12)26(17)2/h4-10,14H,3H2,1-2H3,(H,21,22,27) |
InChI Key |
KCDMYJYWSJKLDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=NC3=C(C4=CC=CC=C4N3C)N=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Triazinoindole Core: The 5-methyl-5H-[1,2,4]triazino[5,6-b]indole scaffold contributes to planar aromaticity, enabling π-π stacking interactions with protein binding pockets.
- Sulfanyl Linker : The thioether (-S-) group enhances conformational flexibility and modulates electronic properties.
- 5-Chloropyridin-2-YL Group : The chloropyridine substituent may improve target selectivity via halogen bonding .
Synthesis typically involves coupling 5-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with brominated intermediates (e.g., tert-butyl 2-bromoacetate derivatives) under basic conditions, followed by deprotection and amide bond formation with substituted anilines .
Comparison with Structural and Functional Analogs
Structural Analogues of Triazinoindole Derivatives
The following table summarizes key structural analogs and their properties:
Key Observations :
The 5-ethyl analog () shows higher logP (3.24 vs. ~2.8 for methyl derivatives), suggesting increased hydrophobicity, which may affect membrane permeability .
Amide Chain Length :
- Butanamide derivatives (e.g., ) exhibit longer chain flexibility compared to acetamide analogs, which could modulate binding kinetics in elongated protein pockets .
Aromatic Group Impact: Chloropyridine (target compound) and pyridin-2-yloxyphenyl (NV5) substituents engage in halogen bonding or π-stacking, critical for inhibiting bacterial quorum-sensing (e.g., MvfR) .
Functional Comparisons
Physicochemical Properties
- Solubility : Brominated derivatives (e.g., Compound 25) have lower aqueous solubility due to increased molecular weight and hydrophobicity .
- logP Trends: Ethyl-substituted triazinoindoles (logP = 3.24) are more lipophilic than methyl analogs, aligning with their higher predicted tissue penetration .
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